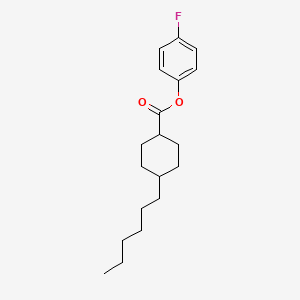
4-Fluorophenyl 4-hexylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl 4-hexylcyclohexane-1-carboxylate is an organic compound that features a fluorinated phenyl group attached to a cyclohexane ring, which is further substituted with a hexyl chain and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-hexylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-hexylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Fluorophenyl 4-hexylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-hexylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the cyclohexane ring and hexyl chain contribute to its overall stability and lipophilicity. These interactions can modulate various biological processes, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl 4-hexylcyclohexane-1-carboxylic acid
- 4-Fluorophenyl 4-hexylcyclohexane-1-ol
- 4-Fluorophenyl 4-hexylcyclohexane-1-amine
Uniqueness
4-Fluorophenyl 4-hexylcyclohexane-1-carboxylate stands out due to its unique combination of a fluorinated phenyl group, a cyclohexane ring, and a hexyl chain. This structural arrangement imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a compound of significant interest in various research fields.
Properties
CAS No. |
79912-84-8 |
|---|---|
Molecular Formula |
C19H27FO2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4-fluorophenyl) 4-hexylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C19H27FO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)22-18-13-11-17(20)12-14-18/h11-16H,2-10H2,1H3 |
InChI Key |
OKKQQKNSPAKVCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















